molecular formula C7H8O2S B1519260 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde CAS No. 1118786-97-2

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde

Cat. No.: B1519260
CAS No.: 1118786-97-2
M. Wt: 156.2 g/mol
InChI Key: RSOMHZIAWGSUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C7H8O2S. It is characterized by a furan ring substituted with a methylsulfanyl group and an aldehyde group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with methyl mercaptan in the presence of a suitable catalyst, such as a Lewis acid. The reaction conditions typically require anhydrous conditions and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to participate in various biochemical processes.

Comparison with Similar Compounds

  • Furfural

  • 2-Furoic acid

  • 5-Methylfurfural

  • 2-Methylfuran

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

5-(methylsulfanylmethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-10-5-7-3-2-6(4-8)9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOMHZIAWGSUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258965
Record name 5-[(Methylthio)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118786-97-2
Record name 5-[(Methylthio)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118786-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Methylthio)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde
Reactant of Route 3
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.